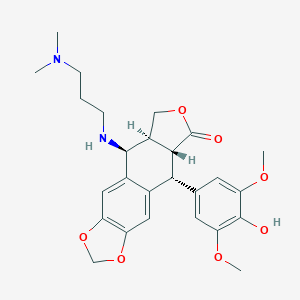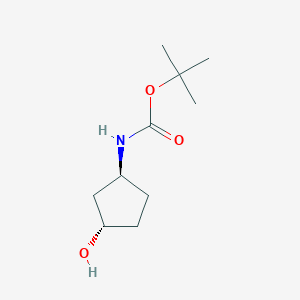![molecular formula C14H19IN2O B115858 N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide CAS No. 155054-42-5](/img/structure/B115858.png)
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
Vue d'ensemble
Description
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a σ-1 selective ligand . It binds with high affinity to human malignant melanoma cells A 2058 .
Molecular Structure Analysis
The molecular weight of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is 358.22 . The molecular formula is C14H19IN2O .Physical And Chemical Properties Analysis
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is soluble to 100 mM in DMSO . It should be stored in a desiccated state at +4°C .Applications De Recherche Scientifique
Application in Breast Cancer Imaging
N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) was studied for its potential to visualize primary breast tumors in humans. This compound binds preferentially to sigma receptors overexpressed on breast cancer cells. In a clinical study, P-(123)I-MBA showed significant accumulation in most breast tumors, suggesting its potential use in noninvasive assessment of tumor proliferation (Caveliers et al., 2002).
Investigating Serotonergic Neurotransmission
[(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [(18)F]p-MPPF, is a 5-HT(1A) antagonist used in positron emission tomography (PET) studies of serotonergic neurotransmission. Research on [(18)F]p-MPPF includes its chemistry, radiochemistry, and application in animal and human studies, offering insights into serotonin's role in the brain (Plenevaux et al., 2000).
Application in Small Cell Lung Cancer
Sigma ligands, such as 125I-N-(2-(piperidino)ethyl)-2-iodobenazmide (2-IBP), have shown high affinity for small cell lung cancer (SCLC) cells. Studies indicate that sigma ligands like 2-IBP and IPAB can inhibit the proliferation of SCLC tumors in vitro and in vivo, suggesting their potential role in targeting and treating SCLC tumors (Moody et al., 2000).
Studying Dopamine D(4) Receptors
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide and its derivatives have been used to study the dopamine D(4) receptor. Modifications to this molecule have helped understand the binding profile of dopamine D(4) receptors, which is crucial for developing treatments for neurological disorders (Perrone et al., 2000).
Potential in Melanoma Imaging
Several studies have focused on the synthesis and evaluation of radioiodinated benzamides, including variants of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide, for their potential use as melanoma imaging agents. These compounds exhibit varying degrees of affinity for melanoma, making them promising candidates for melanoma detection and imaging (Moins et al., 2001).
Propriétés
IUPAC Name |
4-iodo-N-(2-piperidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMWVYQHPUQKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935122 | |
| Record name | 4-Iodo-N-[2-(piperidin-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide | |
CAS RN |
155054-42-5 | |
| Record name | 4-Iodo-N-piperidinoethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155054425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodo-N-[2-(piperidin-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)






![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)




